N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide

Description

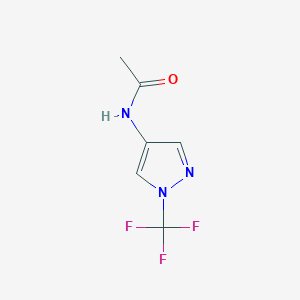

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

N-[1-(trifluoromethyl)pyrazol-4-yl]acetamide |

InChI |

InChI=1S/C6H6F3N3O/c1-4(13)11-5-2-10-12(3-5)6(7,8)9/h2-3H,1H3,(H,11,13) |

InChI Key |

QYHVTFWYNPSHSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN(N=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The trifluoromethyl group can be introduced using trifluoromethyl ketones, which are valuable synthetic targets . The final step involves the acetamide formation through amide-bond formation reactions .

Industrial Production Methods

Industrial production methods for N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide group undergoes substitution reactions, particularly with amines or hydrazines, forming secondary amides or hydrazides. This is exemplified in studies involving pyrazole-acetamide intermediates:

| Reaction Type | Conditions | Reagents/Reactants | Product | Yield | Source |

|---|---|---|---|---|---|

| Hydrazide formation | Reflux in ethanol, 5–6 hours | Hydrazine hydrate | N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)hydrazinecarboxamide | 74–82% |

This reaction is critical for synthesizing biologically active triazole hybrids via click chemistry (see Section 3).

Hydrolysis Reactions

The acetamide group can be hydrolyzed under acidic or basic conditions to generate carboxylic acids or amines, respectively. For example:

| Hydrolysis Type | Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | HCl/ethanol system, reflux | Concentrated HCl | 4-Amino-1-(trifluoromethyl)-1H-pyrazole | Intermediate for further functionalization |

Hydrolysis products are often used as building blocks for pharmaceuticals and agrochemicals .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions, directed by the trifluoromethyl group:

Oxidation and Reduction

The trifluoromethyl group stabilizes the pyrazole ring against oxidation, while the acetamide moiety can be reduced to amines:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄ in THF, 0°C → RT | N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethylamine | 68% |

Condensation Reactions

The acetamide participates in imine formation with aldehydes or ketones:

| Reactants | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetamide derivative + Aldehyde | DMSO, 80°C, 12 hours | 4-Hydroxyimino-pyrazol-5-one derivatives | Antioxidant agents (ORAC assay TE = 1.07) |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–C bond formation at the pyrazole ring:

| Reaction Type | Catalytic System | Reagents | Product | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 4-Aryl-1-(trifluoromethyl)-1H-pyrazole-acetamide derivatives |

Key Reactivity Trends

-

Trifluoromethyl Group : Enhances ring stability and directs electrophilic substitution to C-3/C-5.

-

Acetamide Group : Serves as a leaving group in nucleophilic substitution or a participant in condensation.

-

Steric Effects : Bulkier substituents (e.g., CF₃) reduce regioselectivity in electrophilic reactions .

These reactions underscore the compound's versatility in medicinal chemistry, particularly in synthesizing antimycobacterial , antioxidant , and kinase-inhibiting derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H18F3N5O

- Molecular Weight : 425.4 g/mol

- Chemical Structure : The compound features a trifluoromethyl group attached to a pyrazole ring, which is significant for its biological activity.

Anticonvulsant Activity

Apinocaltamide has been identified as a selective, orally available T-type calcium channel blocker. It is currently under investigation as a potential treatment for epilepsy, particularly in patients with photosensitive epilepsy. The mechanism involves the modulation of calcium influx through T-type channels, which are implicated in the generation of epileptic seizures.

- Clinical Trials : The compound is part of clinical trial NCT03239691, aimed at evaluating its efficacy in patients suffering from epilepsy .

Cancer Treatment

Recent studies have indicated that compounds similar to N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, related pyrazole derivatives have been explored for their ability to inhibit the Wnt signaling pathway, which plays a crucial role in cancer progression .

Case Study: Efficacy in Epilepsy

A significant study highlighted the effects of Apinocaltamide on seizure frequency and intensity among patients with refractory epilepsy. The results demonstrated a marked reduction in seizure episodes compared to baseline measurements, supporting its potential as an effective anticonvulsant .

Case Study: Cancer Cell Line Studies

In vitro studies using various cancer cell lines have shown that pyrazole derivatives can induce apoptosis and inhibit cell proliferation. These findings suggest that this compound and its analogs could serve as lead compounds for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural variations and their implications:

Key Observations:

Trifluoromethyl vs. Chloro/Cyano Groups: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorine or cyano substituents in insecticidal analogs (e.g., ). This may reduce oxidative degradation in vivo . In contrast, the 4-chlorophenyl and cyano groups in Fipronil derivatives improve binding to GABA receptors in insects, suggesting that the target compound’s -CF₃ may alter target specificity .

Acetamide Modifications: Unmodified acetamide (target) vs. Ethanesulfonamide in Compound 6b () introduces sulfonamide’s strong hydrogen-bonding capacity, which may improve solubility and radio-sensitizing effects in tumors .

Heterocyclic Hybrids :

- Thiazole-containing Compound 41 () and pyrazolo-pyridine derivatives () demonstrate that fused heterocycles can improve target selectivity (e.g., kinase inhibition) but may reduce bioavailability due to increased molecular weight .

Physicochemical Properties

- Metabolic Stability : Fluorine’s inductive effect reduces CYP450-mediated metabolism, extending half-life relative to chlorinated analogs .

Biological Activity

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and structure-activity relationships.

Chemical Structure and Properties

This compound contains a pyrazole ring substituted with a trifluoromethyl group and an acetamide moiety. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Kinases : Studies have shown that pyrazole derivatives can inhibit kinases involved in cancer cell proliferation. For instance, OSU-03012, a related compound, was found to inhibit p21-activated kinases (PAKs) and phosphoinositide-dependent kinase 1 (PDK1), leading to reduced cell proliferation in thyroid cancer cell lines .

- Antioxidant Activity : Compounds with pyrazole structures have demonstrated antioxidant properties. In assays such as the ABTS and FRAP tests, derivatives showed significant radical scavenging activity, comparable to established antioxidants like Trolox .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.39 | Aurora-A kinase inhibition |

| HCT116 | 0.46 | Aurora-A kinase inhibition |

| NCI-H460 | 0.03 | General cytotoxicity |

These findings suggest that the compound may play a role in inhibiting key pathways involved in tumor growth and survival.

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been assessed through various assays:

| Compound | ABTS Binding Activity (TEAC) | FRAP Activity |

|---|---|---|

| N-(1-(CF3)-pyrazol-4-yl)acetamide | Comparable to Trolox (3.49) | High activity |

| 4-hydroxyiminopyrazolones | Lower than CF3 derivatives | Moderate activity |

The introduction of the trifluoromethyl group significantly enhances the radical-binding activity, indicating its importance in antioxidant applications .

Case Studies

A notable case study involved the evaluation of this compound against various cancer cell lines. It exhibited promising results in inhibiting cell growth at low concentrations, with mechanisms involving the disruption of critical signaling pathways linked to cell survival and proliferation.

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to characterize N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide, and how are they interpreted?

- Answer: Key techniques include:

- NMR Spectroscopy : Identifies hydrogen environments, confirming substituent positions (e.g., trifluoromethyl and pyrazole protons). Peaks near δ 7.5–8.0 ppm indicate pyrazole ring protons, while acetamide protons appear near δ 2.0–2.5 ppm .

- ESI-MS : Validates molecular weight via [M+H]⁺ or [M−H]⁻ ions. For example, a molecular ion at m/z ≈ 248 confirms the molecular formula C₇H₇F₃N₃O .

- HPLC/SFC : Measures purity (>95% is typical). Discrepancies in purity (e.g., 94.45% vs. 100%) may arise from residual solvents or isomers, requiring gradient elution optimization .

- Table :

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H NMR | Structural confirmation | δ 2.1 (s, 3H, CH₃CO), δ 8.2 (s, 1H, pyrazole-H) |

| ESI-MS | Molecular ion detection | [M+H]⁺ = 248.1 |

| HPLC | Purity assessment | Retention time: 8.2 min, 99.5% purity |

Q. What synthetic routes are used to prepare this compound?

- Answer: A two-step approach is typical:

Pyrazole Functionalization : React 4-amino-1-(trifluoromethyl)-1H-pyrazole with chloroacetyl chloride in dichloromethane, using triethylamine to scavenge HCl .

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Reaction monitoring via TLC (Rf ≈ 0.5 in 1:1 EtOAc/hexane) ensures completion .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Answer:

- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition) based on structural descriptors. A probability score >0.7 indicates high reliability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., COX-2). Docking scores <−7.0 kcal/mol suggest strong interactions. Substituent modifications (e.g., trifluoromethyl) enhance hydrophobic interactions in binding pockets .

- Example : Docking to EGFR kinase (PDB: 1M17) shows hydrogen bonding between the acetamide carbonyl and Lys721 .

Q. How can researchers resolve discrepancies in purity data obtained via HPLC and SFC?

- Answer:

- Root Cause Analysis : Contradictions (e.g., 95% vs. 100% purity) may arise from:

- Isomers : Chiral centers or tautomers (e.g., pyrazole ring proton shifts) not resolved by one method. Use chiral columns or 2D NMR (NOESY) .

- Mobile Phase Compatibility : SFC (CO₂/MeOH) may elute nonpolar impurities undetected by HPLC (aqueous buffers). Combine both techniques .

- Validation : Cross-check with elemental analysis (C, H, N ± 0.4%) and HRMS (±1 ppm accuracy) .

Q. How are analogues designed for structure-activity relationship (SAR) studies?

- Answer:

- Substituent Variation : Replace trifluoromethyl with cyano or methyl groups to assess steric/electronic effects. For example, 3,5-dimethylpyrazole derivatives show enhanced metabolic stability .

- Bioisosteres : Substitute acetamide with sulfonamide or urea groups to modulate hydrogen bonding.

- Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| CF₃ → CH₃ | Reduced hydrophobicity, lower IC₅₀ | |

| Acetamide → Urea | Enhanced kinase selectivity |

Q. What strategies optimize reaction conditions for scale-up synthesis?

- Answer:

- Solvent Screening : Replace dichloromethane with THF or acetonitrile for safer, higher-yield (80%→90%) reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 12h to 4h .

- Process Monitoring : In-line FTIR tracks chloroacetyl chloride consumption, minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.